molecular formula C8H18N2 B13227117 3-Ethyl-1-methyl-1,4-diazepane

3-Ethyl-1-methyl-1,4-diazepane

Cat. No.: B13227117
M. Wt: 142.24 g/mol
InChI Key: GQRSANGDSYJTQN-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1,4-diazepane is a chemical compound with the molecular formula C8H18N2, provided as a high-purity material for research and development purposes . This compound belongs to the 1,4-diazepane chemical class, a seven-membered ring structure containing two nitrogen atoms, which serves as a valuable scaffold in medicinal chemistry and drug discovery . The structural core of 1,4-diazepane is recognized for its potential in creating a "U-shaped" bioactive conformation, a feature that has been exploited in the development of pharmaceuticals targeting the central nervous system, such as orexin receptor antagonists . While the specific biological mechanism of action for this compound itself requires further investigation, its structure offers researchers a versatile building block. It can be used in the synthesis of more complex molecules, serving as a key intermediate in exploring new chemical spaces for various therapeutic targets . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3-ethyl-1-methyl-1,4-diazepane

InChI

InChI=1S/C8H18N2/c1-3-8-7-10(2)6-4-5-9-8/h8-9H,3-7H2,1-2H3

InChI Key

GQRSANGDSYJTQN-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCCN1)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Ethyl 1 Methyl 1,4 Diazepane

Overview of 1,4-Diazepane Core Synthesis

The foundational 1,4-diazepane scaffold is a common motif in medicinal chemistry, and its synthesis has been approached through various routes. These general methods provide the basis from which specific derivatives like 3-Ethyl-1-methyl-1,4-diazepane can be conceptualized and prepared.

Cyclization Reactions in Diazepane Formation

Cyclization reactions are a cornerstone in the synthesis of the 1,4-diazepane ring. These reactions typically involve the formation of the seven-membered ring from acyclic precursors containing the requisite nitrogen and carbon atoms. A common strategy involves the reaction of a 1,2-diamine with a three-carbon dielectrophile. The versatility of this approach allows for the introduction of substituents on the diazepane core by using appropriately substituted starting materials.

Multicomponent Reactions (MCRs) for Diverse Diazepane Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures, including 1,4-diazepane scaffolds. MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates portions of all the reactants. This strategy allows for the rapid generation of diverse libraries of diazepane derivatives by varying the individual components of the reaction.

Classical and Established Synthetic Routes to this compound

While general methods provide a framework, the synthesis of the specifically substituted this compound requires tailored approaches. The following sections detail established synthetic routes that can be adapted to achieve this target molecule.

Reductive Amination Approaches for Chiral Diazepanes

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is particularly relevant for the synthesis of substituted amines like this compound. masterorganicchemistry.com This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 3-substituted 1,4-diazepanes, this could involve the reaction of a suitable diamine with a ketone or aldehyde bearing an ethyl group, followed by cyclization and subsequent N-methylation. The use of chiral starting materials or catalysts can also lead to the formation of enantiomerically enriched chiral diazepanes.

A key advantage of reductive amination is its versatility and the commercial availability of a wide range of aldehydes and ketones, allowing for the introduction of various substituents. masterorganicchemistry.com Different reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion over the carbonyl group. masterorganicchemistry.com

Reactants Reagents Product Key Features
N-methylethylenediamine, Ethyl acetoacetateReducing agent (e.g., NaBH3CN)3-Ethyl-1-methyl-1,4-diazepan-5-oneStepwise formation of the diazepane ring.
1-methyl-1,4-diazepan-3-one, Ethyl Grignard reagentGrignard reagent, followed by reductionThis compoundIntroduction of the ethyl group via nucleophilic addition.

Mitsunobu Reaction in 1,4-Diazepane Synthesis

The Mitsunobu reaction is a versatile method for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, through a stereospecific SN2 reaction. This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In the context of 1,4-diazepane synthesis, the Mitsunobu reaction can be utilized for intramolecular cyclization. A suitably functionalized amino alcohol precursor can undergo an intramolecular Mitsunobu reaction to form the seven-membered diazepane ring. For the synthesis of a 3-ethyl substituted derivative, the starting amino alcohol would need to incorporate an ethyl group at the appropriate position. A practical synthesis of a chiral 3-methyl-1,4-diazepane-1-carboxylate has been demonstrated via an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.net This approach highlights the utility of the Mitsunobu reaction in constructing chiral 1,4-diazepane cores. researchgate.net

Reactant Reagents Product Key Features
N-methyl-N'-(3-hydroxypentyl)ethane-1,2-diaminePPh3, DEAD/DIADThis compoundIntramolecular cyclization with inversion of stereochemistry at the alcohol center.

Intramolecular Cyclization Strategies

Beyond the Mitsunobu reaction, other intramolecular cyclization strategies are pivotal in the synthesis of the 1,4-diazepane ring. These methods often involve the formation of one of the nitrogen-carbon bonds of the ring in the final step. For instance, an acyclic precursor containing both an amine and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the diazepane ring. The synthesis of a chiral 3-methyl-1,4-diazepane has been achieved through the intramolecular amidation of an optically active aminocarboxylic acid or the reductive cyclization of a related precursor. researchgate.net These strategies can be adapted for the synthesis of this compound by starting with precursors bearing an ethyl group.

A facile general route for the synthesis of azepino[4,5-b]indolones has been developed, which involves a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. This demonstrates the power of intramolecular cyclization in constructing seven-membered nitrogen-containing rings.

Precursor Type Reaction Condition Product Key Features
N-(2-aminoethyl)-N-methyl-3-aminopentanoic acidDehydrating agent3-Ethyl-1-methyl-1,4-diazepan-5-oneIntramolecular amidation.
N-(2-haloethyl)-N'-methylpentane-1,3-diamineBaseThis compoundIntramolecular nucleophilic substitution.

Advanced and Stereoselective Synthetic Pathways to this compound

The creation of stereochemically defined centers in molecules is a cornerstone of modern organic synthesis, particularly for compounds with potential biological activity. For this compound, the stereocenter at the C3 position necessitates the use of advanced stereoselective synthetic methods.

Asymmetric Synthesis of Enantiomerically Pure this compound

The asymmetric synthesis of enantiomerically pure this compound can be approached through several strategies, including the use of chiral auxiliaries, which temporarily impart chirality to a substrate to direct a stereoselective transformation researchgate.net.

One plausible route involves the use of a chiral auxiliary, such as a pseudoephenamine, attached to a suitable precursor. This auxiliary can guide the diastereoselective alkylation to introduce the ethyl group at the C3 position with high stereocontrol. Subsequent removal of the auxiliary would yield the enantiomerically enriched 3-ethyl-1,4-diazepane core, which can then be methylated at the N1 position. Amides derived from pseudoephenamine are known to exhibit remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers nih.gov.

Another established method for creating chiral amines is through the use of chiral auxiliaries in asymmetric synthesis. For instance, chiral oxazolidinones have been widely employed in stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters simultaneously wikipedia.org. This strategy could be adapted to create the chiral center at the C3 position of the diazepane ring.

Table 1: Comparison of Chiral Auxiliaries for Asymmetric Synthesis

Chiral AuxiliaryKey FeaturesPotential Application for this compound Synthesis
PseudoephenamineHigh stereocontrol in alkylation, crystalline derivatives.Diastereoselective introduction of the ethyl group at C3.
OxazolidinonesEffective in stereoselective aldol reactions.Creation of the C3 stereocenter via an aldol condensation approach.
8-phenylmentholOne of the earliest developed chiral auxiliaries.Could be used to control the stereochemistry of alkylation.
trans-2-PhenylcyclohexanolAn alternative to 8-phenylmenthol.Could be employed for diastereoselective transformations.

This table is generated based on general principles of asymmetric synthesis and the known applications of these chiral auxiliaries.

Chiral Catalyst Development for Enantioselective Diazepane Formation

The development of chiral catalysts for the enantioselective synthesis of diazepanes is a highly sought-after goal. Transition metal catalysts, particularly those based on rhodium and ruthenium, have shown significant promise in asymmetric transformations.

Chiral rhodium(II) carboxylate catalysts have been investigated for their effectiveness in asymmetric cyclopropanation and other carbene transfer reactions dntb.gov.uaresearchgate.net. While not directly applied to diazepine (B8756704) synthesis, the principles of using chiral ligands to control the stereochemical outcome of a reaction are transferable. A potential strategy for this compound could involve a rhodium-catalyzed asymmetric hydroamination or a related cyclization reaction where a chiral ligand dictates the stereochemistry at the C3 position nih.gov.

Ruthenium catalysts are also at the forefront of asymmetric synthesis. Chiral cationic ruthenium diamine catalysts have demonstrated high efficiency in the asymmetric hydrogenation of various heterocyclic compounds, yielding products with excellent enantioselectivity rsc.org. A synthetic route to an unsaturated precursor of this compound could be envisaged, followed by asymmetric hydrogenation using such a catalyst to establish the chiral center.

Table 2: Chiral Catalysts in Asymmetric Synthesis

Catalyst TypeMetalChiral Ligand ExamplePotential Reaction Type for Diazepine Synthesis
Carboxylate CatalystRhodiumChiral N-protected tert-leucine ligandsAsymmetric cyclization
Diamine CatalystRutheniumChiral diaminesAsymmetric hydrogenation
Phosphine Ligated CatalystRuthenium(Pyridyl)phosphineAsymmetric diol-diamine coupling

This table is based on documented applications of these catalyst types in asymmetric synthesis, with potential applications to diazepine formation extrapolated.

Late-Stage Diversification Strategies for Diazepane Derivatives

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid generation of analogs from a common core structure. For this compound, late-stage diversification could involve the modification of the diazepine ring or the substituents.

One of the most attractive approaches for late-stage diversification is C(sp³)–H functionalization. Recent advances have enabled the direct methylation of saturated heterocycles through the combination of decatungstate photocatalysis and nickel-mediated SH2 bond formation nih.govnih.govprinceton.edu. This methodology could potentially be applied to a 3-ethyl-1,4-diazepane precursor to introduce the methyl group at the N1 position in a late-stage fashion. This approach avoids the need for a de novo synthesis for each analog.

Furthermore, the methylation of related azetidine-fused benzo[e] Current time information in Jakarta, ID.acs.org-diazepin-10(2H)-ones has been reported, indicating that N-alkylation is a feasible late-stage modification for this class of compounds researchgate.net.

Sustainable and Efficient Synthetic Approaches to this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. For the synthesis of this compound, sustainable approaches can be implemented through the use of greener solvents, catalysts, and more atom-economical reactions.

Green Chemistry Principles in Diazepane Synthesis

Key green chemistry principles applicable to the synthesis of this compound include waste minimization, the use of renewable feedstocks, and the design of energy-efficient processes. Continuous-flow synthesis is a technology that aligns well with these principles, offering improved safety, efficiency, and scalability. The continuous-flow synthesis of diazepam, a related benzodiazepine, has been shown to significantly reduce the E-factor (a measure of waste generated) compared to traditional batch processes nih.govfrontiersin.orgresearchgate.netdntb.gov.uavapourtec.com. A similar approach could be envisioned for the industrial production of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific biocatalytic routes to this compound are not yet established, the application of biocatalysis in the synthesis of pharmaceuticals and their intermediates is a rapidly growing field illinois.edudntb.gov.ua. Enzymes such as reductases, oxidases, and transaminases could potentially be engineered to perform key stereoselective steps in the synthesis.

Catalyst Systems for Environmentally Benign Production

The development of environmentally benign catalyst systems is crucial for sustainable chemical manufacturing. For the synthesis of 1,4-diazepanes, ruthenium-catalyzed hydrogen borrowing reactions represent a highly atom-economical and green approach. This method allows for the coupling of diols and diamines to form diazepanes, with water as the only byproduct acs.orgacs.orgresearchgate.netorganic-chemistry.orgnih.gov. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be particularly effective for this transformation, even for the more challenging formation of seven-membered diazepine rings acs.orgacs.orgorganic-chemistry.orgnih.gov. This catalytic system could be adapted for the synthesis of the 3-Ethyl-1,4-diazepane core from appropriately substituted diol and diamine precursors.

Table 3: Green Synthetic Approaches and Catalysts

ApproachKey PrincipleCatalyst ExamplePotential Application
Continuous-Flow SynthesisProcess intensification, waste reduction-Efficient and scalable production of this compound.
BiocatalysisUse of renewable catalysts, high selectivityEngineered enzymes (e.g., transaminases)Enantioselective synthesis of chiral intermediates.
Hydrogen BorrowingAtom economy, water as byproduct(Pyridyl)phosphine-ligated Ruthenium(II)Green synthesis of the 1,4-diazepane ring from diols and diamines.

This table summarizes potential green chemistry applications for the synthesis of the target compound based on established sustainable methodologies.

Chemical Reactivity and Transformation Mechanisms of 3 Ethyl 1 Methyl 1,4 Diazepane

Fundamental Reaction Patterns of the 1,4-Diazepane Nucleus

The reactivity of the 1,4-diazepane nucleus is characterized by the interplay between its nitrogen and carbon centers. The nitrogen atoms, being the most nucleophilic and basic sites, are the primary points of interaction with electrophiles. Conversely, the carbon atoms, particularly those adjacent to the heteroatoms, can exhibit varied reactivity depending on the reaction conditions and the nature of the substituents.

The nitrogen atoms in the 1,4-diazepane ring are key to its chemical reactivity, primarily acting as nucleophiles due to their available lone pair of electrons. This nucleophilicity allows for a range of reactions with electrophilic species. The reaction of the amine-nitrogen with a carbonyl-carbon, for instance, initiates with a nucleophilic attack, leading to a significant decrease in the C-N distance nih.gov. Subsequently, a hydrogen transfer from the amine to the carbonyl-oxygen forms a hemiaminal intermediate, which is susceptible to reduction nih.gov.

The diazepane ring is capable of undergoing substitution reactions with both nucleophiles and electrophiles under suitable conditions . The specific sites for electrophilic and nucleophilic attacks can be predicted using theoretical calculations such as dual descriptors ijpcbs.com.

Reaction TypeReagent TypeIntermediate/Product
Nucleophilic attackCarbonyl compoundsHemiaminal
SubstitutionElectrophiles/NucleophilesSubstituted diazepane

This table illustrates the fundamental electrophilic and nucleophilic processes at the nitrogen centers of the 1,4-diazepane nucleus.

The carbon atoms adjacent to the nitrogen heteroatoms in the 1,4-diazepane ring are influenced by the electron-withdrawing nature of the nitrogen atoms, which can affect their reactivity. For instance, in 2,3-dihydro-1,4-diazepines, theoretical predictions suggest that the proton at position 6 is significantly more reactive towards electrophilic substitution than the protons at positions 5 and 7 rsc.org. This heightened reactivity has been experimentally confirmed through bromination reactions rsc.org.

Furthermore, the 1,4-diazepane ring can undergo oxidation and reduction reactions, indicating the reactivity of its carbon centers under specific conditions .

Ring Transformations and Rearrangement Mechanisms of the 1,4-Diazepane Moiety

The 1,4-diazepane ring system can undergo various transformations and rearrangements, leading to the formation of different heterocyclic structures. One notable example is the formation of a 1,4-diazepine-2,5-dione ring from an aspartimide peptide during solid-phase peptide synthesis nih.gov. This transformation's rate is influenced by the tendency for aspartimide and piperidide formation, which in turn depends on the nature of the adjacent amino acids nih.gov. Under specific conditions, this ring transformation can become the dominant reaction pathway nih.gov.

Another example involves the ring-opening of azetidine-fused 1,4-diazepine derivatives. These fused-ring precursors can be resistant to direct ring-opening by nucleophiles mdpi.com. To facilitate this reaction, the azetidine (B1206935) ring can be activated by conversion to a quaternary ammonium (B1175870) salt, which then readily undergoes ring-opening with various nucleophiles mdpi.comnih.gov.

Rearrangements such as the Wolff rearrangement can be utilized for ring expansion, leading to the formation of seven-membered rings libretexts.org. The benzilic acid rearrangement, which converts a 1,2-diketone to a carboxylic acid, involves the migration of a group, showcasing another type of skeletal rearrangement that can be relevant to heterocyclic systems libretexts.org.

Rearrangement/TransformationStarting MaterialProductKey Conditions
Diazepinedione formationAspartimide peptide1,4-diazepine-2,5-dione peptideSolid-phase peptide synthesis
Azetidine ring-openingAzetidine-fused 1,4-diazepineFunctionalized 1,4-benzodiazepine (B1214927)N-activation (e.g., methylation) followed by nucleophilic attack
Wolff Rearrangementα-diazoketoneKetene (leading to ring expansion)Photochemical or thermal conditions
Benzilic Acid Rearrangement1,2-diketoneα-hydroxy carboxylic acidStrong base

This table summarizes key ring transformations and rearrangement mechanisms involving the 1,4-diazepane moiety and related structures.

Derivatization Strategies for 3-Ethyl-1-methyl-1,4-diazepane

Derivatization of this compound can be achieved through various synthetic strategies, primarily targeting the nucleophilic nitrogen atoms. These modifications are crucial for modulating the compound's physicochemical properties and for synthesizing more complex molecules.

N-alkylation is a common strategy for derivatizing the 1,4-diazepane nucleus. For instance, the synthesis of this compound itself can be achieved through the alkylation of 1,4-diazepane with ethyl and methyl halides in the presence of a base . The reaction is typically performed in an organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature . Similarly, N-alkylation of a nosyl-protected diamino alcohol using Mitsunobu conditions is a key step in the synthesis of a chiral 1,4-diazepane derivative researchgate.net. Reductive amination is another powerful method for N-alkylation, where a carbonyl compound reacts with the amine in the presence of a reducing agent like sodium borohydride (B1222165) nih.gov.

N-acylation is another important derivatization reaction. Acylation of the nitrogen atom in an azetidine-fused 1,4-diazepine can enhance the reactivity of the azetidine ring towards ring-opening nih.gov. Selective acylation of amino groups is also a crucial step in the synthesis of complex molecules containing the 1,4-diazepane scaffold researchgate.net.

ReactionReagent(s)Product
N-AlkylationAlkyl halides, BaseN-Alkyl-1,4-diazepane
Reductive AminationCarbonyl compound, Reducing agent (e.g., NaBH4)N-Alkyl-1,4-diazepane
N-AcylationAcyl chlorides, Acid anhydridesN-Acyl-1,4-diazepane

This table outlines common N-alkylation and N-acylation strategies for the derivatization of the 1,4-diazepane ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been applied to the synthesis and functionalization of nitrogen-containing heterocycles mdpi.comresearchgate.net. The Buchwald-Hartwig amination, for example, is a widely used method for generating aromatic C-N bonds mdpi.com.

In the context of 1,4-diazepane derivatives, intramolecular cross-coupling reactions have been employed to construct fused-ring systems. For example, a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of a 1-(2-bromobenzyl)azetidine-2-carboxamide provides a route to azetidine-fused 1,4-diazepine derivatives nih.gov. Furthermore, Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides affords saturated 1,4-benzodiazepines nih.gov. While direct cross-coupling on the saturated this compound might be challenging, the introduction of suitable functional groups (e.g., a halide on the carbon skeleton or a triflate on a nitrogen) could potentially enable its participation in such reactions.

Cross-Coupling ReactionCatalyst/ReagentsApplication
Intramolecular C-N CouplingCuI / N,N-dimethylglycineSynthesis of azetidine-fused 1,4-diazepines
Intermolecular CarboaminationPdCl2(MeCN)2 / PPh2Cy, NaOtBuSynthesis of saturated 1,4-benzodiazepines

This table highlights the application of cross-coupling reactions in the synthesis and functionalization of 1,4-diazepane-related structures.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations that specifically focus on this compound are not described in the currently accessible scientific literature. While the synthesis of its dihydrochloride (B599025) salt via the alkylation of 1,4-diazepane is known, in-depth studies into the mechanisms of its subsequent reactions—such as oxidation, reduction, or substitution—have not been published.

A thorough review of scientific literature did not yield any specific kinetic studies for reactions involving this compound. Data pertaining to reaction rates, rate constants, and the determination of reaction orders for this particular compound are not available. Consequently, a data table summarizing kinetic parameters cannot be constructed at this time.

There is a notable absence of published research on the elucidation of transition states and intermediates in reactions of this compound. Computational and experimental studies aimed at identifying and characterizing the high-energy transition states and transient intermediates that govern the transformation pathways of this compound have not been reported. As a result, a data table detailing the properties of such species cannot be provided.

Conformational Analysis and Stereochemical Aspects of 3 Ethyl 1 Methyl 1,4 Diazepane

Preferred Conformations of the Seven-Membered 1,4-Diazepane Ring System

The 1,4-diazepane ring, a seven-membered saturated heterocycle, is conformationally complex. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt several low-energy conformations. arkat-usa.org Computational studies and experimental data on related systems show that these rings primarily exist in two main conformational families: the chair/twist-chair (C/TC) and the boat/twist-boat (B/TB). arkat-usa.orgcdnsciencepub.com

For many seven-membered rings, including cycloheptane (B1346806) and its heterocyclic analogs, the two most significant low-energy conformations are the chair and the twist-boat. cdnsciencepub.comsmu.edu

Chair (C) Conformation: In many cases, the chair form is the most stable or ground-state conformation. smu.eduiucr.org It is characterized by having a C2 axis of symmetry and can alleviate some torsional strain compared to a planar arrangement. However, true chair forms can be destabilized by non-bonding interactions and often act as transition states for pseudorotation between more stable twist-chair forms. arkat-usa.org In substituted 1,4-diazepanes, crystal structure analyses have confirmed the presence of chair conformations. iucr.org

Twist-Boat (TB) Conformation: The twist-boat conformation is often close in energy to the chair form and can become the preferred conformation, particularly in substituted rings where it can minimize steric clashes. cdnsciencepub.comnih.gov The twist-boat form is flexible and can undergo pseudorotation, a process that interconverts various twist-boat forms through low-energy pathways. arkat-usa.orgsmu.edu NMR and molecular modeling studies of some N,N-disubstituted-1,4-diazepanes have identified the twist-boat conformation as a low-energy form. nih.gov

The relative energies of these conformations are often small, leading to a dynamic equilibrium in solution. researchgate.net

Table 1: Comparison of Chair and Twist-Boat Conformations in Seven-Membered Rings

ConformationKey FeaturesRelative Stability
Chair (C) Often the ground state; minimizes some torsional strain. smu.eduiucr.orgGenerally the most stable, but can be destabilized by substituents.
Twist-Boat (TB) Flexible; can relieve steric strain from bulky substituents. cdnsciencepub.comnih.govClose in energy to the chair; may become the preferred conformer. nih.gov

The presence of an ethyl group at the C3 position and a methyl group at the N1 position on the 1,4-diazepane ring significantly influences the conformational equilibrium.

C3-Ethyl Group: Substituents on cyclic systems generally prefer to occupy a pseudo-equatorial position to minimize steric hindrance (1,3-diaxial interactions). iucr.orgacs.org In a chair conformation of 3-ethyl-1,4-diazepane, the ethyl group would be expected to preferentially adopt a pseudo-equatorial orientation. This preference helps to lock the ring into a more defined conformation. acs.org

N1-Methyl Group: N-alkylation also has a profound effect on the ring's conformation and its dynamic properties. acs.orgacs.org The N-methyl group can influence the barrier to ring inversion and nitrogen inversion. nih.gov In some N-substituted diazepanes, the alkyl group can alter the puckering of the ring and the relative stability of the chair versus twist-boat forms. cdnsciencepub.com Studies on related systems show that N-methylation can increase the barrier to ring inversion.

For 3-Ethyl-1-methyl-1,4-diazepane, the combination of these two substituents would lead to a preferred conformation that minimizes the steric strain from both the equatorial ethyl group and the N-methyl group, likely resulting in a distorted chair or a specific twist-boat conformer being the most populated in solution.

Dynamic Processes: Ring Inversion and Nitrogen Inversion Barriers

The 1,4-diazepane ring is subject to two primary dynamic processes: ring inversion and nitrogen inversion.

Ring Inversion: This is the process by which the entire ring "flips" between conformations, for example, from one chair form to another via a boat or twist-boat intermediate. This process has an associated energy barrier. For the related 1,4-benzodiazepine (B1214927), diazepam, the calculated ring inversion barrier is approximately 17.6 kcal/mol. nih.gov The barrier is sensitive to substitution; removing the N-methyl group in diazepam lowers the calculated barrier to 10.9 kcal/mol. nih.gov Alkylation at the C3 position can also affect the inversion barrier. acs.orgresearchgate.net Therefore, the specific substitution in this compound would result in a unique energy barrier for this process.

Nitrogen Inversion: This process involves the pyramidal nitrogen atoms rapidly inverting their stereochemistry, passing through a planar transition state. For most acyclic and simple cyclic amines, this barrier is low, leading to rapid interconversion at room temperature. stackexchange.comresearchgate.net The barrier height is influenced by the substituents on the nitrogen and the geometry of the ring. nih.govacs.org In this compound, both nitrogen atoms (N1 and N4) can undergo inversion. The N1-methyl group and the constraints of the seven-membered ring will influence the energy barrier for this process.

Table 2: Representative Energy Barriers in Related Cyclic Systems

Compound/SystemProcessEnergy Barrier (kcal/mol)
DiazepamRing Inversion~17.6 (calculated) nih.gov
N(1)-desmethyldiazepamRing Inversion~10.9 (calculated) nih.gov
N-methylaziridineNitrogen Inversion~19 stackexchange.com
DibenzylmethylamineNitrogen Inversion~6.7 stackexchange.com

Note: These values are for related systems and serve as a reference. The exact barriers for this compound would require specific experimental or computational determination.

Stereoisomerism and Chirality in this compound

The substitution pattern of this compound gives rise to stereoisomerism.

The carbon atom at position 3 (C3) is bonded to four different groups (a hydrogen atom, an ethyl group, and two different carbon chains of the ring), making it a stereocenter. This gives rise to two enantiomers: (R)-3-Ethyl-1-methyl-1,4-diazepane and (S)-3-Ethyl-1-methyl-1,4-diazepane. researchgate.netacs.org

Additionally, the nitrogen atoms in the ring are stereogenic centers if their inversion is restricted. However, in simple amines, nitrogen inversion is typically fast at room temperature, meaning the individual nitrogen stereoisomers cannot be isolated. nih.govacs.org The combination of the fixed chirality at C3 and the dynamic nature of the ring and nitrogen atoms results in a complex stereodynamic system where the (R) and (S) enantiomers exist as a mixture of rapidly interconverting conformers.

Chiroptical Properties of Enantiomerically Enriched this compound

Enantiomers possess identical physical properties except for their interaction with plane-polarized light. Chiroptical techniques like circular dichroism are essential for distinguishing between enantiomers and determining their absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

For this compound, the (R) and (S) enantiomers are expected to produce CD spectra that are mirror images of each other. nih.gov A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other.

The absolute configuration (i.e., assigning the R or S label to a specific enantiomer) can be determined by comparing the experimentally measured CD spectrum to a spectrum predicted by quantum mechanical calculations. frontiersin.org Another approach involves chemical derivatization of the amine with a chromophoric group to induce a predictable CD signal, such as through the exciton-coupled circular dichroism (ECCD) method. nih.govresearchgate.netrsc.org This powerful technique allows for the unambiguous assignment of the absolute configuration of chiral primary and secondary amines.

Advanced Spectroscopic and Analytical Methodologies for 3 Ethyl 1 Methyl 1,4 Diazepane Studies

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and its fragments with high accuracy. In the study of 3-Ethyl-1-methyl-1,4-diazepane, HRMS provides not only the exact mass of the molecular ion ([M+H]⁺) but also allows for the elucidation of its fragmentation pathways under ionization.

When subjected to techniques like Electrospray Ionization (ESI), the molecule is protonated, typically at one of the nitrogen atoms. Subsequent collision-induced dissociation (CID) in the mass spectrometer leads to the fragmentation of the parent ion. The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, several key fragmentation steps can be predicted:

Loss of the Ethyl Group: A primary fragmentation pathway involves the cleavage of the bond between the ethyl group and the diazepane ring, leading to the loss of an ethyl radical (•CH₂CH₃) or ethylene (B1197577) (C₂H₄), depending on the rearrangement mechanism. The α-cleavage next to N-1 could result in the loss of the largest substituent, the ethyl group, leading to a stable iminium ion. miamioh.edu

Ring Cleavage: The diazepane ring itself can undergo fragmentation. Common pathways for cyclic amines involve the opening of the ring, followed by subsequent losses of small neutral molecules. researchgate.net

Loss of the Methyl Group: Cleavage adjacent to the N-methyl group (N-1) can result in the loss of a methyl radical (•CH₃).

By analyzing the accurate masses of the resulting fragment ions, their elemental formulas can be unequivocally determined, allowing for the construction of a detailed fragmentation map. core.ac.uk

Predicted Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
[M+H]⁺ [M+H - 28]⁺ Ethylene (C₂H₄) Ring-opened or contracted iminium ion
[M+H]⁺ [M+H - 29]⁺ Ethyl Radical (•C₂H₅) Iminium ion at C3
[M+H]⁺ [M+H - 15]⁺ Methyl Radical (•CH₃) Iminium ion at N1
[M+H]⁺ Various smaller fragments Ring fragments (e.g., C₃H₆N) Smaller amine and iminium ions

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state structure of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for probing the molecule's dynamic behavior. cdnsciencepub.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments reveal connectivity and spatial relationships between nuclei, which is critical for assigning the complex spectra of cyclic molecules. cdnsciencepub.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton spin systems within the ethyl group and around the diazepane ring, confirming the connectivity of the -CH₂-CH₂- and -CH₂-CH₂-CH₂- fragments of the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the preferred conformation and the relative stereochemistry of the molecule in solution. For instance, NOESY could reveal spatial proximity between the ethyl group protons and specific protons on the diazepane ring, helping to define its orientation.

Expected ¹³C and ¹H NMR Chemical Shift Ranges

Atom Type Expected ¹³C Shift (ppm) Expected ¹H Shift (ppm)
N-C H₃ ~45-50 ~2.2-2.5
Ring -C H₂-N ~50-60 ~2.5-3.0
Ring -C H(Et)-N ~60-70 ~2.8-3.2
Ring -C H₂- ~25-35 ~1.6-2.0
Ethyl -C H₂- ~20-30 ~1.3-1.6
Ethyl -C H₃ ~10-15 ~0.8-1.0

Variable Temperature NMR for Conformational Dynamics

The seven-membered diazepane ring is conformationally flexible and can exist in several interconverting forms, such as chair, boat, and twist-boat conformations. Variable Temperature (VT) NMR is used to study these dynamic processes. rsc.org

At room temperature, the interconversion between different conformations may be rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and below, separate signals for the individual conformers may be observed. Analyzing the changes in the NMR spectra as a function of temperature allows for the determination of the energy barriers (ΔG‡) for conformational processes like ring inversion and nitrogen inversion. rsc.org This provides valuable insight into the flexibility of the molecule and the relative stability of its different shapes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable crystal would allow for the unambiguous determination of its three-dimensional structure.

The analysis would reveal the exact conformation adopted by the diazepane ring in the crystal lattice, which is often a low-energy conformation like a chair or twist-chair form. mdpi.comnih.gov It would also show the precise orientation of the ethyl and methyl substituents (axial vs. equatorial). Furthermore, crystallographic data would detail any intermolecular interactions, such as hydrogen bonding (if a salt is formed) or van der Waals forces, that stabilize the crystal packing. This solid-state information serves as a crucial benchmark for comparison with computational models and solution-state NMR data. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov Each technique provides complementary information, creating a unique "vibrational fingerprint" for the compound. nih.gov

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, the FT-IR spectrum would be dominated by C-H and C-N stretching and bending vibrations.

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the carbon skeleton.

The combination of FT-IR and Raman spectra allows for a comprehensive analysis of the molecule's vibrational characteristics. Specific frequency ranges can be assigned to different functional groups, confirming the presence of the ethyl, methyl, and diazepane ring structures. researchgate.netuh.edu

Typical Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aliphatic (CH₂, CH₃) 2850-3000
C-N Stretch Tertiary Amine 1050-1250
CH₂ Bend (Scissoring) Methylene Groups 1440-1480
CH₃ Bend (Asymmetric) Methyl Groups ~1450
CH₃ Bend (Symmetric) Methyl Groups ~1375

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess Determination

The carbon atom at position 3 of the diazepane ring, which bears the ethyl group, is a stereocenter. This means that this compound exists as a pair of non-superimposable mirror images called enantiomers (R and S forms).

Chiral chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), are essential for separating these enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, their separation. The choice of the specific CSP and the mobile phase is critical for achieving baseline separation. Once a separation method is developed, it can be used to determine the enantiomeric excess (ee) or optical purity of a sample, which is crucial in many chemical and pharmaceutical contexts. dntb.gov.ua

Computational and Theoretical Investigations of 3 Ethyl 1 Methyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and thermodynamic stability of 3-Ethyl-1-methyl-1,4-diazepane. These methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 1,4-diazepane, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to determine key electronic properties. researchgate.net These studies can predict the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. espublisher.com For similar diazepine (B8756704) derivatives, this gap has been calculated to be around 3.88 eV, indicating good kinetic stability. espublisher.com The MEP maps generated through DFT can identify nucleophilic and electrophilic sites within the molecule, highlighting the basicity of the nitrogen atoms in the diazepine ring. researchgate.net

Table 1: Calculated Electronic Properties of a Representative 1,4-Diazepine Derivative using DFT

Property Calculated Value Significance
HOMO Energy - Relates to electron-donating ability
LUMO Energy - Relates to electron-accepting ability
HOMO-LUMO Gap ~3.88 eV espublisher.com Indicator of chemical reactivity and kinetic stability espublisher.com
Chemical Hardness ~1.94 eV espublisher.com Resistance to change in electron configuration espublisher.com

Note: Specific values for this compound are not publicly available and the data presented is for a related diazepine derivative.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods offer alternative approaches for calculating electronic structure, albeit often with higher computational cost. scribd.com These methods are founded on first principles without empirical parameterization. scribd.com

Semi-empirical methods, such as AM1 and PM3, provide a faster, though generally less accurate, alternative by incorporating parameters derived from experimental data. scribd.comnih.gov These methods are particularly useful for initial explorations of large molecular systems. nih.gov The quality of results, especially for properties like vibrational frequencies, can vary significantly between different semi-empirical methods. scribd.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The 1,4-diazepane ring is conformationally flexible and can adopt various puckered forms, such as chair and twist-boat conformations, to minimize steric strain. nih.gov Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of this compound. These simulations model the atomic motions over time, providing insights into the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net

For related N,N-disubstituted-1,4-diazepane derivatives, studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling have revealed low-energy conformations characterized by intramolecular π-stacking interactions and a twist-boat ring conformation. nih.gov MD simulations can also elucidate intermolecular interactions, such as hydrogen bonding with solvent molecules or binding partners, which is crucial for understanding its behavior in different environments. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are valuable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. liverpool.ac.uk By computing the absolute shieldings and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS), theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.netacs.org These predicted shifts can then be compared with experimental data to confirm the molecular structure.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. acs.org These calculations, typically performed at the DFT level, help in assigning experimental spectral bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov Theoretical frequencies are often scaled to better match experimental values, accounting for factors like anharmonicity and intermolecular interactions in the experimental phase. open.ac.uk

Table 2: Predicted Spectroscopic Data for a Representative Diazepine Structure

Parameter Method Predicted Value
¹H NMR Chemical Shifts (ppm) DFT/GIAO Varies by proton environment
¹³C NMR Chemical Shifts (ppm) DFT/GIAO Varies by carbon environment

Note: Specific predicted values for this compound require dedicated computational studies.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry allows for the modeling of potential chemical reactions involving this compound. This includes studying reaction mechanisms, identifying intermediates, and locating transition states. By calculating the energy profile of a reaction pathway, the feasibility and kinetics of transformations such as oxidation, reduction, or substitution can be predicted.

Transition state analysis provides the activation energy for a given reaction step, which is crucial for understanding the reaction rate. For example, in the context of cycloaddition reactions involving diazepine rings, DFT calculations have been used to predict the preferred reaction pathway and the concerted nature of bond formation at the transition state. researchgate.net Fukui indices, derived from quantum chemical calculations, can also be used to identify the most reactive sites for electrophilic or nucleophilic attack.

Molecular Docking and Ligand Design Principles (as a chemical scaffold for non-clinical applications)

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science due to its versatile structural features that allow for diverse functionalization. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or a material surface.

In non-clinical contexts, molecular docking can be used to design this compound derivatives as ligands for various applications. For instance, derivatives could be designed as chelating agents for metal ions or as building blocks for supramolecular assemblies. researchgate.netnih.gov Docking studies, combined with an understanding of the structure-activity relationship, can guide the rational design of new molecules with desired properties by optimizing interactions with a target site. nih.govopenpharmaceuticalsciencesjournal.com The ethyl and methyl substituents on the diazepine ring provide specific steric and electronic profiles that can be leveraged in ligand design. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Tetramethylsilane
AM1

Applications of 3 Ethyl 1 Methyl 1,4 Diazepane and Its Derivatives in Chemical Science and Technology

Role as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of catalysts that can facilitate enantioselective transformations is a cornerstone of modern organic chemistry. The inherent chirality and conformational flexibility of certain 1,4-diazepane derivatives make them attractive candidates for use as both chiral ligands for metal-catalyzed reactions and as organocatalysts.

While specific catalysts based on 3-Ethyl-1-methyl-1,4-diazepane are not prominently featured in the literature, the synthesis of chiral 1,4-diazepane cores is a well-established field, providing a foundation for the potential development of such catalysts. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been developed, which serves as a key intermediate for various applications researchgate.net. This synthesis starts from commercially available (S)- or (R)-2-aminopropan-1-ol and utilizes an intramolecular Fukuyama-Mitsunobu cyclization to construct the chiral diazepane ring researchgate.net.

Furthermore, biocatalytic approaches using imine reductases (IREDs) have been employed for the asymmetric synthesis of chiral 1,4-diazepanes. This method has been successful in producing both (R)- and (S)-enantiomers of substituted 1,4-diazepanes with high enantiomeric excess, demonstrating the feasibility of accessing these chiral scaffolds for further elaboration into catalysts.

The general synthetic accessibility of chiral 1,4-diazepanes suggests that derivatives of this compound could be functionalized to incorporate coordinating groups, such as phosphines or other Lewis basic moieties, to act as chiral ligands for transition metals. Similarly, the nitrogen atoms within the diazepane ring could be utilized for organocatalysis, for example, in promoting asymmetric Michael additions or aldol (B89426) reactions.

The application of chiral 1,4-diazepane derivatives in enantioselective catalysis has been demonstrated. A notable example is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. This reaction allows for the synthesis of gem-disubstituted diazepanone heterocycles with high enantioselectivity (up to 95% ee) nih.gov. The success of this transformation relies on the use of a chiral phosphinooxazoline (PHOX) ligand in conjunction with a palladium precursor nih.gov. This highlights the potential of the diazepane scaffold to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.

Although not directly involving this compound, these findings underscore the utility of the 1,4-diazepane framework in asymmetric catalysis. It is conceivable that appropriately designed ligands derived from this compound could be effective in a range of enantioselective transformations.

Catalytic System Reaction Type Substrate Product Enantiomeric Excess (ee)
Pd / (S)-(CF3)3-t-BuPHOXAsymmetric Allylic Alkylation1,4-Diazepan-5-onesgem-disubstituted diazepanonesUp to 95%
Imine Reductases (IREDs)Asymmetric Reductive AminationAminoketonesChiral 1,4-diazepanes>99%

Utility as a Building Block in Complex Organic Synthesis

The 1,4-diazepane motif is a recurring structural element in a variety of biologically active molecules and natural products. Consequently, synthetic chemists have explored its use as a versatile building block for the construction of more complex molecular architectures.

While there are no specific examples in the surveyed literature of this compound being incorporated as a fragment in the total synthesis of a natural product, the 1,3-diazepine and 1,4-diazepine cores are found in several natural products nih.govnih.gov. For instance, the 1,3-diazepine moiety is present in pentostatin (B1679546) and coformycin, which exhibit antitumor activity nih.gov. The synthesis of natural product-like molecules often involves the use of chiral building blocks to introduce stereochemical complexity. The availability of synthetic routes to enantiomerically pure substituted 1,4-diazepanes, such as the aforementioned synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, makes them valuable starting materials for the synthesis of natural product analogues or complex molecules with potential biological activity researchgate.net.

The 1,4-diazepane ring can serve as a scaffold for the synthesis of a wide array of fused and substituted heterocyclic systems. The nitrogen atoms in the ring provide convenient handles for further functionalization and ring-forming reactions.

A general approach for the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones has been developed mdpi.comresearchgate.net. This strategy involves the reaction of intermediates derived from 1,4-diazepanes with various reagents to construct fused ring systems such as pyrazolo[1,5-a] nih.govmdpi.comdiazepin-4-ones and nih.govmdpi.comdiazepino[1,2-a]indol-1-ones mdpi.comresearchgate.net.

Furthermore, multicomponent reactions have been employed for the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to 1,4-diazepanes. These methods allow for the rapid assembly of complex heterocyclic structures from simple starting materials. The 1,4-diazepane framework can also be functionalized to create libraries of compounds for screening for biological activity. For example, a series of substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been synthesized and evaluated as potent 5-HT6 antagonists openpharmaceuticalsciencesjournal.com.

The synthesis of functionalized 1,4-benzodiazepine derivatives has also been achieved through intramolecular C–N bond coupling and subsequent ring-opening of azetidine-fused 1,4-diazepine intermediates nih.gov. This approach provides access to a variety of substituted 1,4-benzodiazepines with potential applications in medicinal chemistry nih.gov.

Starting Material Reaction Type Resulting Heterocyclic Scaffold
Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylatesRing-opening and cyclizationTetrahydro-4H-pyrazolo[1,5-a] nih.govmdpi.comdiazepin-4-one
1-(2-Bromobenzyl)azetidine-2-carboxamidesIntramolecular C–N couplingTetrahydroazeto[1,2-a]benzo[e] nih.govmdpi.comdiazepin-10(2H)-one
3-Nitrobenzaldehyde and substituted 1,4-diazepaneReduction and sulfonylation3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides

Applications in Materials Science and Supramolecular Chemistry

The applications of 1,4-diazepane derivatives extend beyond catalysis and synthesis into the realm of materials science and supramolecular chemistry. The ability of the diazepane ring to act as a ligand and to participate in non-covalent interactions makes it a useful component in the design of functional materials.

While specific applications of this compound in this area are not documented, the parent compound, homopiperazine (B121016) (hexahydro-1,4-diazepine), has been utilized in the formation of supramolecular ionic salts and transition metal complexes mdpi.com. The nitrogen lone pairs in the diazepane ring can coordinate to metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The conformation of the diazepane ring, which can exist in chair and twist-boat forms, can influence the geometry of the resulting metal complexes .

The hydrogen bonding capabilities of the N-H groups in unsubstituted or monosubstituted 1,4-diazepanes can be exploited to create self-assembling supramolecular structures. The formation of hydrogen-bonded networks can lead to the development of materials with interesting properties, such as gels or liquid crystals.

Furthermore, 1,4-diazepane derivatives have been investigated as components of liquids for CO2 capture, indicating their potential in environmental applications mdpi.com. The amine functionalities within the diazepane structure can reversibly react with carbon dioxide, allowing for its capture from gas streams.

Monomer for Polymer Synthesis

There is no readily available scientific literature or patent information to suggest that this compound is currently or has been previously utilized as a monomer for polymer synthesis. While diamines can, in principle, be used in the synthesis of polymers such as polyamides or polyimides, no such application has been documented for this specific substituted diazepane.

Self-Assembly and Host-Guest Chemistry

Similarly, a review of academic and research databases reveals no studies focused on the self-assembly properties of this compound or its role in host-guest chemistry. The specific structural features of this compound have not been reported in the context of forming supramolecular structures or acting as a host or guest molecule in chemical complexes.

Development as Chemical Sensors and Recognition Agents (non-biological sensing)

The development and application of this compound or its derivatives as chemical sensors or recognition agents for non-biological targets is not described in the available scientific literature. While the broader class of diazepane derivatives has been explored for various applications, this specific compound has not been identified as a component in non-biological sensing systems.

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